molecular formula C11H13BrO2 B014716 Methyl 2-(4-bromophenyl)-2,2-dimethylacetate CAS No. 154825-97-5

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Cat. No. B014716
M. Wt: 257.12 g/mol
InChI Key: JTYDXPPFLQSEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structures. For instance, the preparation of compounds with similar structures involves reactions like Grignard reagents with bromoanisole and dimethyl oxalate, yielding products with specific functional groups (Zhou Hua-feng, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to "Methyl 2-(4-bromophenyl)-2,2-dimethylacetate" has been elucidated using techniques like X-ray crystallography. These analyses reveal intricate details about the arrangement of atoms within the molecule and how this influences its reactivity and properties. For example, the crystallographic study of 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) highlights the importance of intramolecular and intermolecular interactions in determining the structural conformation (Thamotharan et al., 2018).

Scientific Research Applications

  • Chemical Research and Compound Structures : It is used to study the structures of compounds formed by adding dimethyl acetylenedicarboxylate to thioureas (Nagarajan et al., 1983).

  • Synthesis of Non-Steroidal Anti-Inflammatory Agents : It plays a role in synthesizing 2-bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).

  • Synthesis of 3-(N-alkylamino)acetophenones : It is utilized in synthesizing 3-(N-alkylamino)acetophenones via a benzyne intermediate (Albright & Lieberman, 1994).

  • Triorganotin Cations Synthesis : The chemical is used in synthesizing triorganotin cations stabilized by intramolecular SnN coordination (Koten et al., 1978).

  • Functionalized Carbon Nanohoops : It is utilized in the synthesis of functionalized carbon nanohoops (Huang et al., 2014).

  • Demethylation of Insecticide Bromophos : This compound is used in studying the demethylation of bromophos by a glutathione-dependent liver enzyme and alkaline buffers (Stenersen, 1969).

  • Gas Chromatographic Analysis : It is employed for preparing fatty acid methyl esters and dimethylacetals for gas chromatographic analysis (Morrison & Smith, 1964).

  • Hydrocarbons Synthesis : The compound is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

  • Dye-Sensitized Solar Cells : It serves as an anchoring ligand in copper(I)-containing dyes in n-type dye-sensitized solar cells (Brauchli et al., 2015).

  • Potential HIV-1 Treatment : It is a potential new candidate for treating HIV-1 infection (Palani et al., 2002).

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYDXPPFLQSEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394676
Record name METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

CAS RN

154825-97-5
Record name Methyl 2-(4-bromophenyl)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154825-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of compound 68b (5 g, 0.02 mol) in THF (100 mL) was added a 1 M THF solution of NaHMDS (22.6 mL, 22.6 mmol) at 0° C. under a nitrogen atmosphere. The resulting solution was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was then cooled to 0° C. and iodomethane (3.19 g, 22.5 mmol) was added dropwise. The ice-water bath was removed and stirring was continued for an additional hour at room temperature. The reaction mixture was then treated with water (50 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to afford compound 68c as brown oil. Mass Spectrum (GCMS, ESI pos.): Calcd. for C11H13BrO2: 256.0 (M). found: 256.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Citations

For This Compound
1
Citations
SJ Collier, X Wu, Z Poh, GA Rajkumar… - Synthetic …, 2011 - Taylor & Francis
A new and efficient synthesis of the non-sedating histamine H1 receptor antagonist Bilastine is reported. The new route employs a convergent strategy, with a longest linear sequence of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.